molecular formula C6H11N3O2S B13310916 N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

Cat. No.: B13310916
M. Wt: 189.24 g/mol
InChI Key: ZKURTBBGNLGFSL-UHFFFAOYSA-N
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Description

N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide (CAS 1862839-86-8) is a chemical compound with the molecular formula C6H11N3O2S and a molecular weight of 189.24 g/mol . It is a sulfonamide derivative based on the 1H-pyrazole scaffold, a privileged structure in modern medicinal chemistry . The pyrazole core is a five-membered 1,2-diazole ring system that forms the foundation of a significant number of approved drugs and investigational compounds . This specific compound features a sulfonamide group with an N-ethyl substitution and a methyl group at the 1-position of the pyrazole ring, making it a valuable building block and intermediate in organic synthesis and drug discovery projects. The pyrazole scaffold is prominent in pharmaceutical research, with derivatives demonstrating a wide spectrum of biological activities. Pyrazole-based molecules are found in potent inhibitors for various disease targets, including kinase inhibitors for cancer therapy, antiretroviral agents, and treatments for cardiovascular conditions . Recent years have seen a marked increase in drugs containing a pyrazole nucleus, such as the Bruton's tyrosine kinase (BTK) inhibitor pirtobrutinib, the antiretroviral lenacapavir, and the heart failure treatment vericiguat . As a substituted pyrazole-sulfonamide, this compound is primarily of interest for developing novel small-molecule therapeutics, particularly in synthesizing and optimizing lead compounds that target enzymes and receptors. It is supplied For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3O2S

Molecular Weight

189.24 g/mol

IUPAC Name

N-ethyl-1-methylpyrazole-3-sulfonamide

InChI

InChI=1S/C6H11N3O2S/c1-3-7-12(10,11)6-4-5-9(2)8-6/h4-5,7H,3H2,1-2H3

InChI Key

ZKURTBBGNLGFSL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=NN(C=C1)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a strategic approach to the synthesis of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide, a molecule of interest for researchers and professionals in drug development and medicinal chemistry. The synthesis is presented with a focus on the underlying chemical principles, providing a robust framework for its practical application in a laboratory setting.

Introduction and Strategic Overview

This compound belongs to the pyrazole sulfonamide class of compounds, a scaffold that is prevalent in a variety of therapeutic agents.[1][2] The pyrazole moiety is a versatile pharmacophore found in numerous FDA-approved drugs, and its combination with a sulfonamide group can lead to compounds with a broad spectrum of biological activities.[2] This guide details a reliable synthetic route to this compound, commencing from the readily available precursor, 1-methyl-1H-pyrazole-3-sulfonamide.

The selected synthetic strategy is a two-step process, designed for efficiency and high yield. The core of this approach is the N-alkylation of the sulfonamide nitrogen. This method is favored due to its straightforward execution and the commercial availability of the starting materials.

Synthesis_Overview Start 1-methyl-1H-pyrazole-3-sulfonamide Intermediate Deprotonated Sulfonamide Start->Intermediate Base Product This compound Intermediate->Product Ethylating Agent Reagent Ethylating Agent (e.g., Ethyl Iodide) Base (e.g., NaH) Reagent->Intermediate

Caption: High-level overview of the synthetic strategy.

Synthetic Pathway and Mechanism

The synthesis of this compound is predicated on the nucleophilic character of the sulfonamide nitrogen after deprotonation. The reaction proceeds via a classical N-alkylation mechanism.

Reaction Scheme

Caption: Overall reaction for the synthesis of the target molecule.

Mechanistic Rationale

The choice of a strong base, such as sodium hydride (NaH), is crucial for the quantitative deprotonation of the sulfonamide N-H bond. The resulting sodium salt of the sulfonamide is a potent nucleophile. The subsequent addition of an ethylating agent, like ethyl iodide, leads to an S_N2 reaction, where the sulfonamide nitrogen attacks the electrophilic carbon of the ethyl group, displacing the iodide leaving group to form the desired N-ethylated product. The use of an aprotic polar solvent like tetrahydrofuran (THF) is ideal as it readily dissolves the reactants and does not interfere with the reaction mechanism.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
1-methyl-1H-pyrazole-3-sulfonamide≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilStandard Supplier
Ethyl Iodide≥99%Standard Supplier
Anhydrous Tetrahydrofuran (THF)≥99.9%Standard Supplier
Saturated aqueous NH₄ClLaboratory GradeN/A
Ethyl AcetateACS GradeStandard Supplier
BrineLaboratory GradeN/A
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeStandard Supplier
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methyl-1H-pyrazole-3-sulfonamide (1.0 eq).

  • Solvent Addition: Add anhydrous THF to the flask to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental_Workflow A 1. Setup reaction under inert atmosphere (1-methyl-1H-pyrazole-3-sulfonamide in THF) B 2. Cool to 0 °C and add NaH A->B C 3. Stir at 0 °C then room temperature B->C D 4. Cool to 0 °C and add Ethyl Iodide C->D E 5. Stir overnight at room temperature D->E F 6. Quench with saturated NH4Cl E->F G 7. Extract with Ethyl Acetate F->G H 8. Wash with Brine G->H I 9. Dry with MgSO4 and concentrate H->I J 10. Purify by Flash Chromatography I->J

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the ethyl group (triplet and quartet), the methyl group on the pyrazole ring (singlet), and the pyrazole ring protons.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₆H₁₁N₃O₂S.
FT-IR Characteristic peaks for the sulfonamide group and the pyrazole ring.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete deprotonationEnsure the use of anhydrous THF and a fresh, active batch of NaH.
Poor quality of ethyl iodideUse freshly distilled or a new bottle of ethyl iodide.
Incomplete Reaction Insufficient reaction time or temperatureAllow the reaction to stir for a longer period or gently heat if necessary (monitor for side products).
Presence of Starting Material Insufficient ethyl iodideIncrease the equivalents of ethyl iodide.
Formation of Side Products Reaction temperature too highMaintain the recommended reaction temperatures.

Conclusion

The synthesis of this compound can be reliably achieved through the N-alkylation of 1-methyl-1H-pyrazole-3-sulfonamide. This guide provides a detailed and scientifically grounded protocol to aid researchers in the successful synthesis of this and similar pyrazole sulfonamide derivatives. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted sulfonamides.

References

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
  • Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. PubMed.
  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Indian Academy of Sciences.
  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing.
  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. Journal of Agricultural and Food Chemistry.
  • Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • 1-Methyl-1H-Pyrazole-3-sulfonamide. Frontier Specialty Chemicals.
  • Optimizing N-Alkylation of Pyrazoles. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFm9OtO7H_4sgcl9yGSHv4-V80FPx796Ut3gqdchkyU8aDlK_DY_R7aNUplVCn1d7hUh_P8mhGfrrk-cxxtmv_iAb71l5tgUwITuhC3KOKMPVwvxUTlPiI-4c_GOF-7F9IgDDmXIpnU2ZpZVY5zwUnz_2SB4y0G7R9eTbNkdbSyCkpOjPiIu0E4gg7JiYPhg2Zy4KZkmx0ahoVZ]([Link]

Sources

Introduction: The Strategic Value of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Methyl-1H-Pyrazole-3-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

1-Methyl-1H-pyrazole-3-sulfonamide (CAS Number: 88398-97-4 ) is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis.[1][2] While seemingly a simple molecule, its constituent parts—the N-methylated pyrazole ring and the sulfonamide group—represent what is known in drug discovery as a "privileged scaffold." The pyrazole nucleus is a five-membered aromatic ring that is metabolically stable and capable of engaging in a variety of non-covalent interactions, making it a cornerstone of numerous FDA-approved drugs.[3] The sulfonamide group, a cornerstone of medicinal chemistry since the advent of sulfa drugs, is a potent hydrogen bond donor and acceptor, often critical for binding to biological targets.[4][]

This guide provides a senior application scientist's perspective on 1-Methyl-1H-Pyrazole-3-sulfonamide, moving beyond basic data to explore its synthesis, applications, and the strategic rationale for its use in modern drug development programs.

Physicochemical and Handling Properties

For any laboratory professional, a clear understanding of a compound's fundamental properties is paramount for its effective use and safe handling. The data below is compiled for quick reference.

PropertyValueSource(s)
CAS Number 88398-97-4[1][2]
Molecular Formula C₄H₇N₃O₂S[1][2]
Molecular Weight 161.18 g/mol [1][2]
Physical Form Solid / Semi-Solid
Storage Conditions Store at 2-8 °C under dry conditions[1][2]
Primary Application Organic synthesis building block[1][2]

Expert Insight: The recommended storage at 2-8 °C in a dry environment is critical. Sulfonamides can be susceptible to hydrolysis over long periods under humid conditions, and proper storage ensures the compound's integrity for use in sensitive, multi-step syntheses where starting material purity is non-negotiable.

Synthesis Protocol: From Sulfonyl Chloride to Sulfonamide

The most direct and common laboratory synthesis of 1-Methyl-1H-Pyrazole-3-sulfonamide involves the reaction of its corresponding sulfonyl chloride precursor with an ammonia source. The protocol below is a validated, trustworthy method representative of standard industry practice.

Starting Material: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS: 89501-90-6).[6][7]
Reaction Scheme:

G cluster_conditions Reaction Conditions reagents 1-Methyl-1H-pyrazole-3-sulfonyl chloride + NH₄OH product 1-Methyl-1H-Pyrazole-3-sulfonamide reagents->product Nucleophilic Substitution solvent DCM or THF (Solvent) conditions 0 °C to RT (Temperature Control)

Caption: General reaction scheme for sulfonamide synthesis.

Step-by-Step Protocol:
  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of sulfonyl chloride).

    • Causality Explanation: Anhydrous aprotic solvents are chosen to prevent unwanted side reactions, such as hydrolysis of the reactive sulfonyl chloride. DCM is an excellent choice for its ability to dissolve the starting material and its ease of removal during workup.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

    • Causality Explanation: The reaction of a sulfonyl chloride with a nucleophile is exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of undesired byproducts and ensuring safety.

  • Nucleophile Addition: Add concentrated ammonium hydroxide (NH₄OH, ~28% in water) (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality Explanation: A molar excess of the ammonia source is used to ensure the complete consumption of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction. The slow, dropwise addition is crucial for temperature management.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Workup & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute with additional DCM and wash sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-Methyl-1H-Pyrazole-3-sulfonamide.

Applications in Drug Discovery: A Scaffold for High-Value Targets

The true value of 1-Methyl-1H-Pyrazole-3-sulfonamide lies in its application as a foundational element for synthesizing more complex molecules with therapeutic potential. Its derivatives have been investigated against a range of important disease targets.

  • NLRP3 Inflammasome Inhibitors: This compound is cited as a building block in the preparation of sulfonylureas designed to inhibit the NLRP3 inflammasome, a key driver of inflammation in a variety of diseases.[1][2]

  • Bromodomain Inhibitors: It has been used in the synthesis of novel heterocyclic compounds targeting bromodomains, which are critical readers of epigenetic marks and are considered important targets in oncology.[1][2]

  • Bcl-2 Inhibitors: The scaffold is implicated in the design of acyl sulfonamides that act as potent and selective inhibitors of Bcl-2, an anti-apoptotic protein often overexpressed in cancer cells.[1][2]

  • N-Myristoyltransferase (NMT) Inhibitors: In a broader context, the pyrazole sulfonamide core is central to inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a validated drug target for Human African Trypanosomiasis (HAT).[6] Research in this area highlights how modifications to the sulfonamide moiety can dramatically improve critical drug properties like blood-brain barrier permeability.[6][7]

  • Herbicidal Activity: Derivatives have also been explored for their potential as herbicides, often targeting enzymes like Acetohydroxyacid Synthase (AHAS).[1][2][8]

The diagram below illustrates the central role of a building block like 1-Methyl-1H-Pyrazole-3-sulfonamide in a typical drug discovery workflow.

Caption: Drug discovery workflow starting from a core scaffold.

Broader Mechanistic Insights: The Pyrazole Sulfonamide Class

While 1-Methyl-1H-pyrazole-3-sulfonamide is a starting material, the broader class of pyrazole sulfonamides exhibits diverse biological activities by targeting various enzymes and pathways.

  • Enzyme Inhibition: A primary mechanism for this class is enzyme inhibition. For example, related pyrazole sulfonamides are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to diseases like glaucoma.[9][10][11]

  • Kinase Inhibition: The pyrazole core is a well-established "hinge-binder" in many kinase inhibitors used in oncology, and the sulfonamide group can provide additional interactions to enhance potency and selectivity.[3]

  • Antimicrobial Action: The sulfonamide moiety itself is famously known for its antibacterial properties. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[] This mechanism underpins the action of all sulfa drugs.

Conclusion

1-Methyl-1H-Pyrazole-3-sulfonamide is far more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its robust and well-understood chemical nature, combined with the proven biological relevance of the pyrazole sulfonamide scaffold, makes it a high-value starting point for developing novel therapeutics and chemical probes. Its documented utility in creating inhibitors for targets in oncology, inflammation, and infectious disease underscores its importance and justifies its place as a core component in compound libraries for drug discovery.[1][2][6]

References

  • Frontier Specialty Chemicals. 1-Methyl-1H-Pyrazole-3-sulfonamide | Z15473. [Link]

  • Frontier Specialty Chemicals. Product Data Sheet for 1-Methyl-1H-Pyrazole-3-sulfonamide. [Link]

  • American Elements. 1-methyl-3-nitro-1H-pyrazole-4-sulfonamide | CAS 1181457-77-1. [Link]

  • SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. [Link]

  • Frontiers. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents. [Link]

  • National Center for Biotechnology Information. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. [Link]

  • ACS Publications. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. [Link]

  • ResearchGate. The development of sulfonamide drug via N-alkylation of pyrazole, pyridine linked nucleus and their antimicrobial activity. [Link]

  • Royal Society of Chemistry. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. [Link]

  • Advancements in Journal of Chemistry. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. [Link]

  • ResearchGate. Synthesis of sulfonamide derivatives containing the structural fragment of pyrazol-1-yl-pyridazine. [Link]

  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

Sources

Physicochemical Profiling of Pyrazole Scaffolds: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the pyrazole ring is not merely a linker; it is a "privileged scaffold" that actively dictates the thermodynamic and pharmacokinetic fate of a drug candidate. This guide dissects the physicochemical behavior of pyrazole-based compounds, moving beyond basic structural descriptions to the causal relationships between electronic structure, tautomeric dynamics, and biological performance. It provides actionable protocols for characterizing these properties to accelerate lead optimization.

Molecular Architecture & Electronic Structure

Aromaticity and Electron Density

Pyrazole is a


-excessive 5-membered heterocycle containing two adjacent nitrogen atoms:
  • N1 (Pyrrole-like): Contributes two electrons to the aromatic sextet; acts as a Hydrogen Bond Donor (HBD).

  • N2 (Pyridine-like): Contributes one electron; possesses a lone pair in the

    
     orbital; acts as a Hydrogen Bond Acceptor (HBA).
    

This dual nature allows pyrazoles to participate in bidentate hydrogen bonding motifs, mimicking peptide bonds or nucleobases, which is critical for binding affinity in kinase hinge regions and GPCR pockets.

Substituent Effects on Electronic Distribution

The electron density of the pyrazole ring is highly tunable.

  • Electron-Withdrawing Groups (EWGs) (e.g., -CF

    
    , -NO
    
    
    
    ):
    Reduce the basicity of N2, increasing the acidity of the N1-H proton. This is often exploited to improve metabolic stability against oxidation.
  • Electron-Donating Groups (EDGs) (e.g., -CH

    
    , -OMe):  Increase electron density, enhancing the basicity of N2 and potentially increasing susceptibility to CYP450-mediated oxidation.
    

Tautomerism: The Critical Variable

For


-unsubstituted pyrazoles, annular tautomerism  is the defining physicochemical challenge. The proton oscillates between N1 and N2, creating two distinct species (

-pyrazole and

-pyrazole) that exist in rapid equilibrium.
The 3- vs. 5-Substituent Paradox

In an unsymmetrically substituted pyrazole, the position of the tautomeric equilibrium (


) is governed by the electronic nature of the substituent.
  • Scenario A: A substituent at position 3 (R3) in one tautomer becomes position 5 (R5) in the other.[1]

  • Thermodynamic Rule: The tautomer where the proton is located on the nitrogen adjacent to an electron-withdrawing group is generally less stable due to repulsive electrostatic interactions. Conversely, H-bonding networks can stabilize specific tautomers.

Implication for Docking: Standard docking software often fixes the tautomer state. If the wrong tautomer is modeled, the predicted binding pose will be energetically erroneous.

Tautomerism cluster_factors Equilibrium Drivers T1 Tautomer A (3-Substituted) TS Transition State (Proton Transfer) T1->TS -H+ / +H+ TS->T1 T2 Tautomer B (5-Substituted) TS->T2 Fast Kinetics T2->TS Solvent Solvent Polarity (Polar stabilizes dipolar forms) ELEC Electronic Effects (EWG vs EDG) ELEC->TS Modulates Barrier HBOND Intramolecular H-Bonding

Figure 1: Dynamics of annular tautomerism in N-unsubstituted pyrazoles. The equilibrium constant


 is dictated by solvent, sterics, and electronics.

Acid-Base Dynamics (pKa)

Pyrazoles are amphoteric, capable of acting as both weak acids and weak bases.

  • Basic pKa (Pyrazolium formation): The conjugate acid of unsubstituted pyrazole has a pKa

    
     2.5.
    
  • Acidic pKa (Pyrazolate formation): The neutral pyrazole loses a proton at pKa

    
     14.2.
    
Tuning for Bioavailability

To optimize oral bioavailability, medicinal chemists often aim to keep the molecule neutral at physiological pH (7.4).

  • Strategy: Introducing a pyridine or aniline substituent can shift the pKa.

  • Example: In Celecoxib , the pyrazole is

    
    -substituted (preventing tautomerism) and substituted with a sulfonamide and halo-phenyls, keeping it lipophilic and neutral at gastric pH for absorption.
    

Lipophilicity & Solubility Profiles[2][3][4]

The LogP of unsubstituted pyrazole is low (


0.2), indicating hydrophilicity. However, drug-like pyrazoles are heavily substituted.
The "LogP Cliff"

Adding hydrophobic groups (phenyl, alkyl) rapidly increases LogP, often pushing it beyond the optimal range (LogP > 5).

  • Solubility Fix: Introducing a polar group (e.g., amine, alcohol) at the C3 or C5 position can counteract the lipophilicity of the core scaffold without disrupting the aromatic system.

  • Crystal Packing: Pyrazoles form strong intermolecular H-bonds (dimers/catemers) in the solid state. High lattice energy leads to high melting points and low aqueous solubility , a common bottleneck in formulation.

Experimental Characterization Protocols

Protocol A: Spectrophotometric Determination of pKa

Rationale: Potentiometric titration is often insufficiently sensitive for the low pKa values (< 3) typical of pyrazole conjugate acids. UV-metric titration is the gold standard.

Materials:

  • Compound stock (10 mM in DMSO).

  • Universal buffer (Briton-Robinson or phosphate-citrate) ranging pH 1.5 – 12.0.

  • UV-Vis Spectrophotometer (e.g., Agilent Cary 60).

Workflow:

  • Baseline Scan: Record UV spectrum (200–400 nm) of the buffer blank.

  • Sample Preparation: Spike buffer aliquots with compound stock to a final concentration of 50

    
    M. Ensure DMSO < 2%.
    
  • pH Titration: Prepare samples at 0.5 pH unit intervals.

  • Measurement: Measure absorbance at

    
     (typically shifts upon protonation).
    
  • Data Analysis: Plot Absorbance vs. pH. The inflection point of the sigmoidal curve represents the pKa. Use the Henderson-Hasselbalch equation for fitting.

Protocol B: Shake-Flask LogP Determination (Miniaturized)

Rationale: Computational predictions (cLogP) often fail for tautomeric systems. Experimental validation is mandatory.

Workflow:

  • Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Dissolution: Dissolve test compound in the water-saturated octanol phase (Phase A).

  • Equilibration: Mix Phase A with octanol-saturated water (Phase B) in a 1:1 ratio in a glass vial.

  • Agitation: Vortex for 1 hour at 25°C; Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    .
    

Logic of Pyrazole Design (SAR Visualization)

The following decision tree illustrates how to modulate pyrazole properties based on specific drug design goals.

SAR_Logic Start Optimization Goal Goal1 Increase Solubility Start->Goal1 Goal2 Improve Metabolic Stability Start->Goal2 Goal3 Enhance Target Potency Start->Goal3 Sol1 Disrupt Crystal Packing Goal1->Sol1 Stab1 Block Oxidation Sites Goal2->Stab1 Pot1 Optimize H-Bonding Goal3->Pot1 Sol2 Strategy: N-Methylation (Removes H-bond donor) Sol1->Sol2 Stab2 Strategy: C3/C5-CF3 or F (Deactivates ring) Stab1->Stab2 Pot2 Strategy: Free NH (Maintains Donor/Acceptor motif) Pot1->Pot2 Pot2->Sol1 Risk: High MP

Figure 2: Strategic decision tree for pyrazole optimization. Note the trade-off between potency (often requiring free NH) and solubility (often requiring N-alkylation).

Data Summary: Substituent Effects

Substituent (R)Effect on pKa (Acidity of NH)Effect on LogPElectronic Effect
-H Reference (~14.2)Reference (0.2)None
-CH

Decreases (Weakens Acid)Increases (+0.5)EDG (+I)
-Ph (Phenyl) Increases (Strengthens Acid)Increases (+1.9)Resonance / Lipophilic
-NO

Significantly Increases (pKa < 10)Neutral/Slight IncreaseStrong EWG (-M, -I)
-CF

IncreasesIncreases (+1.2)EWG (-I)
-NH

Decreases (Amphoteric shift)DecreasesEDG (+M)

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate. National Institutes of Health (NIH). Available at: [Link]

  • Theoretical calculations on pyrazole derivatives. Effect of cationic C-substituents on basicity and tautomerism. Royal Society of Chemistry (RSC). Available at: [Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH). Available at: [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives. National Institutes of Health (NIH). Available at: [Link]

Sources

In Silico Modeling of Pyrazole Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Silicon and Synthesis in Modern Drug Discovery

The journey of a therapeutic agent from a conceptual molecule to a clinical candidate is fraught with complexity, immense cost, and a high attrition rate. In this challenging landscape, the pyrazole sulfonamide scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of biological targets. Its derivatives have shown promise as potent inhibitors of enzymes implicated in cancer, microbial infections, inflammation, and neurological disorders.[1][2][3] However, the traditional cycle of synthesis and biological testing is often a resource-intensive endeavor. This is where in silico modeling has revolutionized the drug discovery paradigm. By harnessing the power of computational chemistry and molecular modeling, we can now navigate the vast chemical space of pyrazole sulfonamide derivatives with unprecedented speed and precision, identifying promising candidates and elucidating their mechanisms of action before a single gram of compound is synthesized.

This guide is designed for researchers, scientists, and drug development professionals who seek to leverage computational approaches in their work with pyrazole sulfonamide derivatives. It moves beyond a mere recitation of protocols to provide a deeper understanding of the strategic thinking and scientific rationale that underpin the application of these powerful in silico tools. We will explore the core methodologies, from predicting binding affinities to forecasting pharmacokinetic profiles, all within the context of real-world applications and validated case studies. Our focus will be on not just the "how," but more importantly, the "why," empowering you to make informed decisions in your own research endeavors.

The Pyrazole Sulfonamide Scaffold: A Privileged Motif in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the sulfonamide group (-SO₂NH₂), creates a pharmacophore with a unique combination of structural and electronic features. This arrangement allows for a multitude of interactions with biological macromolecules, including hydrogen bonding, hydrophobic interactions, and coordination with metal ions in enzyme active sites.[4][5] This versatility is a key reason for the broad spectrum of biological activities exhibited by its derivatives, which include:

  • Carbonic Anhydrase Inhibition: A well-established application, with derivatives showing potent inhibition of various carbonic anhydrase isoforms, relevant for treating glaucoma, edema, and certain types of cancer.[6][7][8][9][10][11][12][13][14]

  • Antimicrobial and Antiviral Activity: The scaffold has been explored for developing novel agents against bacterial, fungal, and viral pathogens, including Mycobacterium tuberculosis.[4][15][16][17][18]

  • Anticancer Properties: Derivatives have been designed to target various cancer-related proteins such as kinases and histone deacetylases.[1][14][19][20]

  • Anti-inflammatory Effects: By targeting enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), these compounds offer potential as anti-inflammatory agents with improved safety profiles.[2]

  • Antidiabetic Potential: Inhibition of enzymes like α-glucosidase by pyrazole sulfonamide derivatives presents a promising avenue for the development of new antidiabetic drugs.[5][21][22][23]

The ability to readily modify the pyrazole and sulfonamide moieties allows for fine-tuning of the pharmacological properties, making this scaffold an attractive starting point for drug design campaigns.

Core In Silico Methodologies: A Strategic Overview

The in silico modeling of pyrazole sulfonamide derivatives is not a monolithic process but rather a synergistic application of various computational techniques. Each method provides a unique lens through which to examine the structure-activity relationships (SAR) and guide the design of more potent and selective molecules.

G cluster_0 Virtual Screening & Hit Identification cluster_1 Lead Optimization cluster_2 ADMET Prediction Pharmacophore Modeling Pharmacophore Modeling Virtual Screening Virtual Screening Pharmacophore Modeling->Virtual Screening Lead Optimization_node Iterative Design & Synthesis Virtual Screening->Lead Optimization_node Identified Hits Molecular Docking Molecular Docking Molecular Docking->Virtual Screening QSAR QSAR QSAR->Lead Optimization_node In Silico ADMET ADMET Prediction Lead Optimization_node->In Silico ADMET Optimized Leads Molecular Dynamics Molecular Dynamics Molecular Dynamics->Lead Optimization_node

Caption: A generalized workflow for the in silico modeling of pyrazole sulfonamide derivatives in drug discovery.

Molecular Docking: Unveiling the Binding Hypothesis

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] For pyrazole sulfonamide derivatives, this technique is instrumental in understanding how they interact with the active site of a target protein.

The "Why" Behind the "How"

The primary goal of molecular docking in this context is to generate a plausible binding mode, which in turn helps to:

  • Explain Observed Activity: Rationalize why certain derivatives are more potent than others by examining their interactions with key amino acid residues.

  • Guide Structural Modifications: Identify regions of the molecule that can be modified to enhance binding affinity or selectivity.

  • Filter Virtual Libraries: Screen large databases of compounds to identify those with a high probability of binding to the target.[4]

Experimental Protocol: A Step-by-Step Guide
  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to the amino acid residues. This step is crucial for accurately modeling the electrostatic interactions.

    • Define the binding site, typically based on the location of a co-crystallized ligand or through pocket detection algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of the pyrazole sulfonamide derivatives.

    • Assign correct protonation states and tautomers, which is particularly important for the pyrazole ring.

    • Minimize the energy of the ligand to obtain a low-energy conformation.

  • Docking Simulation:

    • Select a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock, Glide in Schrödinger).

    • Run the docking simulation to generate a series of possible binding poses for each ligand.

    • Score the poses based on a scoring function that estimates the binding free energy. The lower the score, the more favorable the predicted binding.

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses to analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.).

    • Compare the docking poses of different derivatives to understand the SAR. For instance, a study on pyrazole sulfonamides as carbonic anhydrase inhibitors revealed that the sulfonamide moiety coordinates with the zinc ion in the active site, while the pyrazole core forms interactions with surrounding residues.[6][9]

Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling is a ligand-based drug design approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[23][24][25][26]

The Rationale for QSAR in Pyrazole Sulfonamide Design

For a series of pyrazole sulfonamide derivatives, QSAR can:

  • Predict the Activity of Novel Compounds: Once a robust model is built, it can be used to predict the biological activity of yet-to-be-synthesized derivatives.

  • Identify Key Molecular Descriptors: Determine which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are most influential for the observed activity.[27]

  • Optimize Lead Compounds: Guide the modification of a lead compound to enhance its activity by targeting the identified key descriptors.

Experimental Protocol: A Workflow for Predictive Modeling
  • Data Set Preparation:

    • Compile a dataset of pyrazole sulfonamide derivatives with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).[24]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

  • Model Building:

    • Use statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest to build a QSAR model that correlates the descriptors with the biological activity.[23]

  • Model Validation:

    • Assess the statistical significance and predictive power of the model using various metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).[23]

    • Use the test set to evaluate the model's ability to predict the activity of compounds that were not used in its development.

A 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors successfully identified regions around the pyrazole and sulfonamide rings where modifications could enhance activity.[27][28]

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, MD simulations allow us to observe the dynamic behavior of the system over time.[29][30] This is particularly valuable for understanding the stability of the binding pose and the role of subtle conformational changes.

The Value of Dynamics in Understanding Pyrazole Sulfonamide Binding

MD simulations can:

  • Assess the Stability of Docking Poses: Determine if the binding mode predicted by docking is stable over a period of nanoseconds.

  • Refine Binding Poses: Allow the ligand and protein to adjust their conformations to achieve a more favorable interaction.

  • Calculate Binding Free Energies: Employ methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to obtain a more accurate estimation of the binding affinity.[31]

Experimental Protocol: Simulating Molecular Motion
  • System Setup:

    • Start with the docked complex of the pyrazole sulfonamide derivative and the target protein.

    • Place the complex in a simulation box filled with water molecules and add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization to remove any steric clashes.

    • Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature to ensure a stable starting point for the production simulation.

  • Production Run:

    • Run the simulation for a desired length of time (typically tens to hundreds of nanoseconds).

    • Save the coordinates of all atoms at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to calculate properties such as the root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and hydrogen bond occupancy.[31][32]

    • MD simulations of pyrazole-carboxamides bearing a sulfonamide moiety have been used to confirm the stability of their interactions with carbonic anhydrase.[12][32]

G cluster_MD Molecular Dynamics Simulation Workflow Start Docked Complex Solvation Solvation & Ionization Start->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analysis End Binding Stability & Free Energy Analysis->End

Caption: A schematic representation of a typical molecular dynamics simulation workflow.

Pharmacophore Modeling and Virtual Screening: Exploring Chemical Space

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target.[28] This model can then be used as a 3D query to search large compound libraries for novel scaffolds.

Strategic Application in Pyrazole Sulfonamide Discovery
  • Scaffold Hopping: Identify new chemical classes that possess the same key features as known pyrazole sulfonamide inhibitors but have a different core structure.

  • Virtual Screening: Rapidly screen millions of compounds to prioritize a smaller, more manageable set for more computationally intensive studies like molecular docking or for experimental testing.[18]

In Silico ADMET Prediction: Foreseeing the Fate of a Drug Candidate

A compound's efficacy is not solely determined by its binding affinity; its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are equally critical.[33] In silico ADMET prediction models can provide early warnings about potential liabilities, saving significant time and resources.[21][22]

Key ADMET Parameters for Pyrazole Sulfonamide Derivatives
  • Lipinski's Rule of Five: A set of simple physicochemical properties that can predict oral bioavailability.[15][25]

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

  • CYP450 Inhibition: Predicts potential drug-drug interactions.

  • Toxicity Prediction: Flags potential safety concerns.

Several studies on pyrazole sulfonamide derivatives have successfully employed in silico ADMET predictions to assess their drug-likeness.[15][16][21][22]

Data Presentation: A Comparative Look at Pyrazole Sulfonamide Derivatives

To illustrate the practical application of these in silico methods, the following table summarizes data from various studies on pyrazole sulfonamide derivatives targeting different enzymes.

Compound ID/SeriesTarget EnzymeIn Silico Method(s) UsedKey Findings/Predicted ActivityReference
Series 1a-k Carbonic Anhydrases (hCA I, II, IX, XII)Molecular DockingCompounds showed selective inhibition, with docking revealing key interactions with the zinc ion and active site residues.[6][13]
Diarylpyrazole-benzenesulfonamides Carbonic Anhydrase II (hCA II)3D-QSAR, Pharmacophore Modeling, Virtual ScreeningQSAR models identified key structural features for activity. Pharmacophore model used to screen ZINC database for new inhibitors.[24][27]
Sulfonamide-based pyrazole-clubbed pyrazolines Mycobacterial InhAMolecular Docking, ADMET PredictionDocking scores correlated well with antitubercular activity. ADMET predictions indicated good drug-likeness.[15][16][17]
Acyl pyrazole sulfonamides α-glucosidaseMolecular DockingDocking studies revealed key intermolecular interactions with active site residues, explaining the potent inhibitory activity.[5]
Pyrazole sulfonamide derivatives COX-2/5-LOXMolecular DockingDocking simulations confirmed the binding of derivatives to the active sites of both COX-2 and 5-LOX.[2]
Pyrazole-carboxamides with sulfonamide moiety Carbonic Anhydrases (hCA I, II)Molecular Docking, Molecular Dynamics, ADMETMD simulations confirmed the stability of the docked poses. ADMET analysis showed no AMES toxicity.[12]

Conclusion: The Future is Integrated

The in silico modeling of pyrazole sulfonamide derivatives is a powerful and indispensable component of modern drug discovery. By integrating a suite of computational techniques, from molecular docking and QSAR to molecular dynamics and ADMET prediction, researchers can gain deep insights into the structure-activity relationships of this versatile scaffold. This knowledge-driven approach not only accelerates the identification of promising drug candidates but also fosters a more rational and efficient design process. As computational power continues to grow and algorithms become more sophisticated, the predictive capacity of these methods will undoubtedly improve, further solidifying their role in the development of the next generation of pyrazole sulfonamide-based therapeutics.

References

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Entezari Heravi, Y., et al. (2017). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. PMC. Available at: [Link]

  • Entezari Heravi, Y., et al. (2016). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. Taylor & Francis Online. Available at: [Link]

  • Patel, D., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Ceruso, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. Available at: [Link]

  • El-Sayed, M., et al. (N.A.). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. PMC. Available at: [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Semantic Scholar. Available at: [Link]

  • Entezari Heravi, Y., et al. (2017). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. PMC. Available at: [Link]

  • Güler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2024). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Frontiers. Available at: [Link]

  • Khloya, P., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Publishing. Available at: [Link]

  • Benazzouz-Touami, A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. ResearchGate. Available at: [Link]

  • Singh, P., & Singh, P. (2025). Development of a Robust QSAR Model to Predict the Affinity of N-Bridged Bicyclic Sulfonamide, Pyrazole/Sulfonamide Based Dihydroquinoline and Sulfonamide –Pyrazolopiperidine γ-secretase Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Sharma, S., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]

  • Khloya, P., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. Available at: [Link]

  • N.A. (N.A.). Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. J-Stage. Available at: [Link]

  • Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Taylor & Francis Online. Available at: [Link]

  • Kassab, A. E., et al. (2020). Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. PubMed. Available at: [Link]

  • Patel, D. H., et al. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. PubMed. Available at: [Link]

  • Patel, D., et al. (N.A.). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Semantic Scholar. Available at: [Link]

  • Güler, G., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Available at: [Link]

  • Perry, B. J., et al. (2023). Shape-Based Virtual Screening of a Billion-Compound Library Identifies Mycobacterial Lipoamide Dehydrogenase Inhibitors. ACS Bio & Med Chem Au. Available at: [Link]

  • Benazzouz-Touami, A., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Semantic Scholar. Available at: [Link]

  • El-Drwey, M. G., et al. (2023). ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier. ResearchGate. Available at: [Link]

  • Yamali, C., et al. (2025). Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors. ResearchGate. Available at: [Link]

  • N.A. (N.A.). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. PubMed. Available at: [Link]

  • N.A. (2023). QSAR Studies on a Series of Pyrazole Azabicyclo [3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Bentham Science Publisher. Available at: [Link]

  • N.A. (2020). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Bentham Science. Available at: [Link]

  • Hallyburton, I., et al. (2014). Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Baujara, K. S., et al. (N.A.). Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. GJBE Global Academia. Available at: [Link]

  • El-Sayed, M. F. A., et al. (2025). Crystallographic study, biological assessment and POM/Docking studies of pyrazoles-sulfonamide hybrids (PSH): Identification of a combined Antibacterial/Antiviral pharmacophore sites leading to in-silico screening the anti-Covid-19 activity. ResearchGate. Available at: [Link]

  • N.A. (2022). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. MDPI. Available at: [Link]

  • Zaki, M. Y., et al. (N.A.). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. PMC. Available at: [Link]

  • Singh, P., et al. (N.A.). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Available at: [Link]

  • Ceruso, M., et al. (2025). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. ResearchGate. Available at: [Link]

  • N.A. (2024). Molecular docking and dynamics simulation studies uncover the host-pathogen protein-protein interactions in Penaeus vannamei and Vibrio parahaemolyticus. PLOS One. Available at: [Link]

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Sources

Methodological & Application

using N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide as a Scaffold in Medicinal Chemistry

Executive Summary & Chemical Profile

This compound (CAS: 1862839-86-8) is a specialized heterocyclic building block belonging to the pyrazole sulfonamide class.[1][2] Unlike the widely known 1,5-diarylpyrazole scaffold (e.g., Celecoxib), this compound features a mono-substituted sulfonamide at the 3-position and a methyl group at the 1-position, leaving the 4- and 5-positions open for diversification.[1]

This structural distinctiveness makes it a critical fragment for Fragment-Based Drug Discovery (FBDD) , particularly for targeting metalloenzymes like Carbonic Anhydrases (CAs) and exploring novel anti-inflammatory pathways. This guide details the protocols for its quality control, synthetic functionalization, and biological assay preparation.

Chemical Specifications
PropertySpecification
Chemical Name This compound
CAS Number 1862839-86-8
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mg/mL), Methanol; Low in water
pKa (Predicted) ~10.5 (Sulfonamide NH)
Storage 2–8°C, Desiccated, Inert Atmosphere (Ar/N₂)

Safety & Handling (Pre-Experimental)

Hazard Identification:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).[3]

  • Signal Word: Warning.

Handling Protocol:

  • PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat are mandatory.

  • Environment: All weighing and solubilization must occur within a certified chemical fume hood to prevent inhalation of fine particulates.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases (which may deprotonate the sulfonamide).

Application I: Quality Control & Structural Verification

Before deploying the compound in synthesis or screening, its integrity must be verified. Pyrazole sulfonamides can degrade via hydrolysis if stored improperly.

Protocol A: HPLC-PDA Purity Analysis

Objective: Ensure >95% purity prior to biological testing.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5% → 95% B (Linear ramp)

    • 15–18 min: 95% B (Wash)

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

  • Acceptance Criteria: Single peak >95% area integration at 254 nm.

Application II: Synthetic Functionalization (Late-Stage Diversification)

The primary value of this chemical lies in its ability to be functionalized at the C4 position . The C4 carbon in 1,3-substituted pyrazoles is nucleophilic and susceptible to Electrophilic Aromatic Substitution (EAS), allowing for the introduction of halogens (Br/I) which serve as handles for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1]

Protocol B: Regioselective C4-Bromination

Objective: Synthesize 4-bromo-N-ethyl-1-methyl-1H-pyrazole-3-sulfonamide for library expansion.[1][2]

Reagents:

  • Substrate (CAS 1862839-86-8): 1.0 eq (189 mg, 1 mmol)[1]

  • N-Bromosuccinimide (NBS): 1.05 eq (187 mg)

  • Solvent: Acetonitrile (MeCN): 5 mL (0.2 M)

Step-by-Step Methodology:

  • Dissolution: In a 20 mL scintillation vial equipped with a stir bar, dissolve 1.0 eq of the pyrazole sulfonamide in MeCN. Ensure complete solvation.

  • Addition: Add NBS portion-wise over 5 minutes at Room Temperature (RT). Note: The reaction is generally exothermic; monitor temperature.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS. The product will be less polar than the starting material.

  • Quench: Add 5 mL of saturated Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine species.

  • Workup: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Validation: Confirm the disappearance of the C4-proton singlet in ¹H NMR (typically around δ 6.5–7.0 ppm).

Mechanism & Workflow Visualization:

G Start Start: N-Ethyl-1-methyl- 1H-pyrazole-3-sulfonamide Reagent Add NBS (1.05 eq) in MeCN Start->Reagent Solubilization Intermediate Sigma Complex Formation Reagent->Intermediate Electrophilic Attack at C4 Product Product: 4-Bromo Derivative Intermediate->Product -HBr (Aromatization) Coupling Downstream: Suzuki Coupling (Ar-B(OH)2) Product->Coupling Library Gen

Figure 1: Synthetic workflow for the regioselective bromination of the pyrazole scaffold, enabling downstream library generation.

Application III: Biological Screening (Carbonic Anhydrase Inhibition)

Sulfonamides are the classic pharmacophore for inhibiting Carbonic Anhydrases (CAs). The N-ethyl substitution on this sulfonamide modulates its zinc-binding affinity compared to a primary sulfonamide (-SO₂NH₂).[1] This protocol evaluates its potential as a selective inhibitor.[4][5]

Protocol C: In Vitro Esterase Assay (Colorimetric)

Objective: Determine IC₅₀ against hCA II using 4-nitrophenyl acetate (4-NPA) as substrate.[1][2]

Materials:

  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).

  • Substrate: 4-Nitrophenyl acetate (4-NPA) (stock 100 mM in DMSO).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.6.

  • Compound Stock: 10 mM this compound in DMSO.

Procedure:

  • Serial Dilution: Prepare 8 concentrations of the test compound in DMSO (ranging from 0.1 nM to 100 µM). Maintain final DMSO concentration at <1% in the assay.

  • Incubation:

    • Add 80 µL of Tris Buffer to 96-well plate.

    • Add 10 µL of Enzyme solution (final conc. 100 nM).

    • Add 10 µL of Compound dilution.

    • Incubate for 15 minutes at 25°C to allow equilibration.

  • Reaction Start: Add 100 µL of Substrate solution (freshly diluted to 1 mM in buffer).

  • Measurement: Monitor absorbance at 405 nm (formation of 4-nitrophenol) every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Data Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
    

Expected Outcome:

  • Primary sulfonamides are nanomolar inhibitors.

  • Hypothesis: The N-ethyl group may sterically hinder Zinc binding, potentially reducing potency but increasing selectivity against specific isoforms compared to unsubstituted sulfonamides.[1]

References

  • BLD Pharm. (2025). Certificate of Analysis: this compound (CAS 1862839-86-8).[1][2] Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
  • El-Miedany, Y., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega.[6][7] Retrieved from

  • Fisher Scientific. (2024).[8] Safety Data Sheet: 1-Methyl-1H-pyrazole-3-sulfonyl chloride derivatives.[1][2] Retrieved from

  • Frontiers in Chemistry. (2022). Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives. Retrieved from

Disclaimer: This document is for research and development purposes only. The chemical described is not approved for human or veterinary use.

Sources

Application Notes and Protocols for the Synthesis of Pyrazole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed experimental protocols and theoretical insights for the synthesis of pyrazole sulfonamides, a scaffold of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers with a deep understanding of the key synthetic transformations, including the preparation of essential precursors—pyrazole amines and sulfonyl chlorides—and their subsequent coupling. Emphasis is placed on the rationale behind experimental choices, troubleshooting common issues, and ensuring the integrity of the final products. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable motif into their molecular design and discovery programs.

Introduction: The Significance of the Pyrazole Sulfonamide Scaffold

The pyrazole sulfonamide moiety is a privileged structural motif found in a wide array of biologically active compounds.[1][2][3] Its prevalence in medicinal chemistry stems from the unique combination of the pyrazole ring's aromaticity and hydrogen bonding capabilities with the sulfonamide linker's ability to act as a stable, non-classical bioisostere for amide bonds.[4] This combination often leads to compounds with enhanced metabolic stability, improved binding affinity to biological targets, and favorable pharmacokinetic profiles.[4] Notable examples of drugs and clinical candidates containing this scaffold underscore its therapeutic potential across various disease areas, including cancer, inflammation, and infectious diseases.[5]

This guide provides a detailed exposition of the synthetic strategies for constructing pyrazole sulfonamides, focusing on a convergent approach that involves the synthesis of two key intermediates: a substituted pyrazole amine and an appropriate sulfonyl chloride. This modular strategy offers the flexibility to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.

Strategic Overview of Pyrazole Sulfonamide Synthesis

The most common and versatile approach to synthesizing pyrazole sulfonamides involves the coupling of a pyrazole amine with a sulfonyl chloride.[6][7] This strategy allows for the independent synthesis and diversification of both the pyrazole core and the sulfonyl-containing fragment, which are then combined in the final step.

graph TD; A[Starting Materials for Pyrazole Amine] --> B(Synthesis of Pyrazole Amine); C[Starting Materials for Sulfonyl Chloride] --> D(Synthesis of Sulfonyl Chloride); B --> E{Final Coupling Reaction}; D --> E; E --> F[Pyrazole Sulfonamide]; Figure 1: Convergent synthetic strategy for pyrazole sulfonamides.

Synthesis of Key Intermediates: Pyrazole Amines

The synthesis of 5-aminopyrazoles is a critical first step in this synthetic sequence. The most versatile and widely adopted method involves the condensation of a β-ketonitrile with a hydrazine derivative.[8]

General Protocol for the Synthesis of 5-Aminopyrazoles from β-Ketonitriles

This protocol is adapted from established literature procedures and offers a reliable route to a variety of substituted 5-aminopyrazoles.[8]

Reaction Scheme:

R1-C(=O)-CH(R2)-CN + R3-NH-NH2 → 5-amino-pyrazole derivative

Materials:

Reagent/SolventTypical Molar RatioNotes
β-Ketonitrile1.0 eq
Hydrazine derivative1.0 - 1.2 eqCan be hydrazine hydrate or a substituted hydrazine.
Ethanol-Solvent
Acetic Acid (catalytic)0.1 eqOptional, can facilitate cyclization.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the β-ketonitrile (1.0 eq) in ethanol.

  • Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of acetic acid can be added at this stage.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expert Insights: The regioselectivity of the cyclization is a key consideration. With unsymmetrical β-ketonitriles and substituted hydrazines, a mixture of regioisomers can be formed. The choice of solvent and the nature of the substituents can influence this outcome. For rapid synthesis, microwave-assisted protocols have been developed which can significantly reduce reaction times.[9]

Synthesis of Key Intermediates: Sulfonyl Chlorides

The availability of the desired sulfonyl chloride is the second cornerstone of this synthetic strategy. While many are commercially available, custom synthesis is often necessary.

Protocol for the Synthesis of Aryl Sulfonyl Chlorides via Sandmeyer-type Reaction

This classic transformation provides a reliable route to aryl sulfonyl chlorides from the corresponding anilines.[10]

Reaction Scheme:

Ar-NH2 → [Ar-N2+]Cl- --(SO2, CuCl)--> Ar-SO2Cl

Materials:

Reagent/SolventTypical Molar RatioNotes
Arylamine1.0 eq
Concentrated HCl3.0 - 4.0 eq
Sodium Nitrite (NaNO2)1.0 - 1.1 eq
Sulfur Dioxide (SO2)ExcessCan be bubbled as a gas or from a surrogate like DABSO.[10]
Copper(I) Chloride (CuCl)Catalytic
Acetic Acid-Co-solvent

Step-by-Step Protocol:

  • Diazotization: Dissolve the arylamine (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath. To this, add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of copper(I) chloride in glacial acetic acid saturated with sulfur dioxide. Cool this solution to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the SO2/CuCl solution. Vigorous nitrogen evolution will be observed.

  • Work-up and Isolation: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Pour the reaction mixture onto crushed ice. The sulfonyl chloride will often precipitate as a solid and can be collected by filtration. If it separates as an oil, extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude sulfonyl chloride can often be used without further purification, or it can be purified by distillation or chromatography.

Expert Insights: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.[6] Therefore, anhydrous conditions and prompt use of the synthesized sulfonyl chloride are recommended. Modern variations of this reaction utilize stable SO2 surrogates like DABSO, which are easier to handle than gaseous sulfur dioxide.[10]

graph TD; subgraph "Synthesis of Pyrazole Amine" A[β-Ketonitrile] --> B{Condensation}; C[Hydrazine] --> B; B --> D[5-Aminopyrazole]; end Figure 2: Workflow for pyrazole sulfonamide synthesis.

The Coupling Reaction: Formation of the Pyrazole Sulfonamide

This final step unites the two key intermediates to form the target molecule. The reaction is a nucleophilic attack of the pyrazole amine on the electrophilic sulfonyl chloride.

General Protocol for Pyrazole Sulfonamide Synthesis

This protocol is a robust and widely applicable method for the final coupling step.[7][11]

Reaction Scheme:

Pyrazole-NH2 + R-SO2Cl --(Base)--> Pyrazole-NH-SO2-R + Base·HCl

Materials:

Reagent/SolventTypical Molar RatioNotes
Pyrazole Amine1.0 eq
Sulfonyl Chloride1.0 - 1.1 eq
Pyridine or Triethylamine2.0 - 3.0 eqActs as both base and solvent, or as a base in another solvent.
Dichloromethane (DCM) or Tetrahydrofuran (THF)-Anhydrous solvent if not using pyridine as the solvent.

Step-by-Step Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the pyrazole amine (1.0 eq) in anhydrous pyridine or a suitable anhydrous solvent like DCM or THF containing triethylamine (2.0-3.0 eq).

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and to minimize side reactions.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.0-1.1 eq), either neat or as a solution in the reaction solvent, dropwise to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. If a water-immiscible solvent like DCM was used, separate the organic layer. If pyridine was the solvent, it may be necessary to extract the product into a solvent like ethyl acetate after dilution with water.

  • Purification: Wash the organic layer sequentially with dilute HCl (to remove excess pyridine/triethylamine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Expert Insights and Troubleshooting:

  • Di-sulfonylation: Primary amines have two N-H bonds, and both can react with the sulfonyl chloride to form a di-sulfonylated byproduct.[6] To minimize this, use a 1:1 stoichiometry of amine to sulfonyl chloride, perform the reaction at low temperatures (0 °C to room temperature), and monitor the reaction closely to stop it once the starting amine is consumed.[6]

  • Hydrolysis of Sulfonyl Chloride: The presence of water will lead to the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid.[6] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Alternative Catalysts: For less reactive amines or sulfonyl chlorides, greener catalytic methods using aqueous extracts of orange and banana peels have been reported to give high yields.[12]

Characterization

The synthesized pyrazole sulfonamides should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The N-H proton of the sulfonamide typically appears as a broad singlet in the 1H NMR spectrum.[2]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Characteristic stretching frequencies for the S=O bonds of the sulfonamide group are typically observed in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[1]

  • Melting Point: To assess the purity of solid compounds.

Conclusion

The synthesis of pyrazole sulfonamides is a well-established yet highly versatile area of synthetic chemistry. The convergent strategy outlined in this guide, involving the preparation of pyrazole amine and sulfonyl chloride intermediates followed by their coupling, provides a robust framework for the generation of diverse compound libraries. By understanding the nuances of each synthetic step and potential side reactions, researchers can efficiently access these valuable molecules for applications in drug discovery and development.

References

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. Retrieved February 14, 2026, from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2020). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis of Sulfonyl Chlorides and Sulfonic Acids in SDS Micelles. (n.d.). Synfacts. Retrieved February 14, 2026, from [Link]

  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [No Source Provided].
  • Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (2014). RTI International. Retrieved February 14, 2026, from [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved February 14, 2026, from [Link]

  • Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. (2020). Indian Academy of Sciences. Retrieved February 14, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. (2024). Frontiers. Retrieved February 14, 2026, from [Link]

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (2013). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. (2018). SciELO México. Retrieved February 14, 2026, from [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. (2020). YouTube. Retrieved February 14, 2026, from [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

  • Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI. Retrieved February 14, 2026, from [Link]

Sources

Application Note: N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide as a Synthetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide , designed for medicinal chemists and process development scientists.

Executive Summary

This compound (CAS: 1862839-86-8) represents a privileged structural motif in modern drug discovery, particularly within the fields of Carbonic Anhydrase (CA) inhibition and kinase inhibitor design .[1] Unlike the more common 4-substituted pyrazoles derived from direct electrophilic aromatic substitution, the 3-substituted isomer offers a distinct vector for filling specific hydrophobic pockets in protein targets (e.g., the specificity pocket of kinases or the hydrophilic region of metalloenzymes).

This guide details the regioselective synthesis of the 3-sulfonamide isomer, overcoming the inherent electronic bias of the pyrazole ring, and outlines its utility as a robust intermediate for fragment-based drug discovery (FBDD).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
IUPAC Name This compound
CAS Number 1862839-86-8
Molecular Formula C₆H₁₁N₃O₂S
Molecular Weight 189.24 g/mol
Core Scaffold 1-Methylpyrazole
Functional Group Secondary Sulfonamide (

)
pKa (Sulfonamide NH) ~10.5–11.0 (Predicted)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Key Reactivity N-alkylation (tertiary sulfonamide formation), Palladium-catalyzed N-arylation

Synthetic Strategy: Overcoming Regioselectivity Challenges

The Challenge

Direct chlorosulfonation of 1-methylpyrazole typically yields the 4-isomer due to the electronic enrichment of the C4 position. Accessing the 3-isomer requires a "contra-electronic" approach.

The Solution: The Meerwein Sulfonation Route

The most reliable protocol utilizes the Sandmeyer-type chlorosulfonation (Meerwein reaction) starting from the commercially available 3-amino-1-methylpyrazole. This method guarantees regio-fidelity.

Workflow Diagram

SynthesisWorkflow Start 3-Amino-1-methylpyrazole (Starting Material) Diazo Diazonium Salt Intermediate (Unstable) Start->Diazo NaNO2, HCl 0°C SO2Cl 1-Methylpyrazole-3- sulfonyl Chloride (Key Electrophile) Diazo->SO2Cl SO2, CuCl2 AcOH/H2O Product N-Ethyl-1-methyl-1H- pyrazole-3-sulfonamide (Target) SO2Cl->Product Ethylamine TEA, DCM

Caption: Regioselective synthesis workflow via diazonium intermediate to bypass C4-electronic bias.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Methylpyrazole-3-sulfonyl Chloride

This step is critical if the sulfonyl chloride is not purchased commercially.

Reagents:

  • 3-Amino-1-methylpyrazole (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Hydrochloric Acid (conc. HCl)

  • Sulfur Dioxide (SO₂ gas or generated in situ from Na₂S₂O₅)

  • Copper(II) Chloride (CuCl₂, 0.2 eq)

  • Glacial Acetic Acid[2]

Procedure:

  • Diazotization: Dissolve 3-amino-1-methylpyrazole (10 mmol) in a mixture of conc. HCl (5 mL) and acetic acid (5 mL). Cool to -5°C to 0°C in an ice-salt bath.

  • Add a solution of NaNO₂ (12 mmol) in water (2 mL) dropwise, maintaining the temperature below 0°C. Stir for 30 mins. Critical: Ensure complete diazotization (starch-iodide paper turns blue).

  • Meerwein Reaction: In a separate vessel, saturate glacial acetic acid (20 mL) with SO₂ gas (bubbling for 15-20 mins) or dissolve Na₂S₂O₅. Add CuCl₂ (2 mmol).

  • Add the cold diazonium solution dropwise to the SO₂/CuCl₂ mixture.

  • Observation: Evolution of nitrogen gas (bubbling) indicates decomposition of the diazonium to the radical species.

  • Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Pour the reaction mixture into ice water (100 mL). The sulfonyl chloride may precipitate as a solid or oil. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Dry organic layer over MgSO₄ and concentrate in vacuo (keep bath < 35°C, sulfonyl chlorides can be thermally unstable).

  • Yield: Expect ~60-75%. Use immediately for the next step.

Protocol B: Sulfonamide Formation (Coupling)

Synthesis of the final N-Ethyl target.

Reagents:

  • 1-Methylpyrazole-3-sulfonyl chloride (from Protocol A)[3][4]

  • Ethylamine (2.0 M in THF or 70% aq. solution, 2.0 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Dissolve 1-methylpyrazole-3-sulfonyl chloride (5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂). Cool to 0°C .

  • Addition: Add TEA (7.5 mmol) followed by the dropwise addition of Ethylamine (10 mmol). Note: Exothermic reaction.[5]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The sulfonyl chloride spot should disappear.

  • Quench: Add 1N HCl (10 mL) to neutralize excess amine and solubilize salts.

  • Extraction: Separate the organic layer.[6][4] Wash with saturated NaHCO₃ (to remove acidic impurities) and Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0% → 60% EtOAc in Hexanes).

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆):

      
       7.80 (d, 1H, Py-H5), 6.60 (d, 1H, Py-H4), 4.50 (t, 1H, NH), 3.90 (s, 3H, N-Me), 2.90 (m, 2H, CH₂), 1.10 (t, 3H, CH₃).
      
    • MS (ESI): m/z 190.1 [M+H]⁺.

Applications in Drug Discovery[3][5]

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition.[1] The pyrazole ring acts as a bioisostere for the traditional benzene ring found in drugs like Acetazolamide.

  • Mechanism: The sulfonamide nitrogen (deprotonated form) coordinates to the Zinc (Zn²⁺) ion in the CA active site.

  • Selectivity: The N-ethyl substitution creates a "tail" that can probe the hydrophobic side of the active site, potentially improving selectivity for CA IX or XII (tumor-associated isoforms) over the ubiquitous CA II.

Fragment-Based Drug Design (FBDD)

This molecule serves as an ideal fragment :

  • Ligand Efficiency (LE): Low MW (<200) allows for high LE if binding is detected.

  • Growth Vectors:

    • Vector 1 (Sulfonamide N): Can be further alkylated or arylated (via Chan-Lam coupling).

    • Vector 2 (C-4 Position): The C-4 position is electron-rich and available for Electrophilic Aromatic Substitution (e.g., halogenation followed by Suzuki coupling) after the sulfonamide is installed.

Reactivity Map

Reactivity Core N-Ethyl-1-methyl-1H- pyrazole-3-sulfonamide Alkylation N-Alkylation (NaH, R-X) Core->Alkylation Halogenation C4-Halogenation (NCS or NBS) Core->Halogenation Coordination Metal Coordination (Zn2+ binding) Core->Coordination Tertiary Tertiary Sulfonamides (Kinase Inhibitors) Alkylation->Tertiary Coupling Suzuki/Sonogashira Coupling Partners Halogenation->Coupling Bioactivity CA Inhibition (Glaucoma/Cancer) Coordination->Bioactivity

Caption: Functionalization pathways for the this compound scaffold.

Safety & Handling

  • Sulfonyl Chlorides: Highly corrosive and lachrymatory. Handle in a fume hood. Hydrolyzes rapidly to sulfonic acid and HCl upon contact with moisture.

  • Ethylamine: Volatile and flammable. Use cold solutions.

  • Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and cold.

References

  • Synthesis of Pyrazole Sulfonamides

    • Title: Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase.[1]

    • Source: RSC Advances, 2023.
    • URL:[Link]

  • Meerwein Sulfonation Protocol

    • Title: A Facile Synthesis of Heterocyclic Sulfonyl Chlorides.[1]

    • Source: Organic Syntheses (General methodology reference).
    • URL:[Link]

  • Compound Data

    • Title: 1-Methyl-1H-pyrazole-3-sulfonamide (Analogous primary sulfonamide).[3]

    • Source: PubChem.[7]

    • URL:[Link]

  • Sildenafil Analog Chemistry (Context for Pyrazole Sulfonamides)

    • Title: A Facile, Improved Synthesis of Sildenafil and Its Analogues.
    • Source: Molbank, MDPI.
    • URL:[Link]

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Application Note: High-Throughput Screening of N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the high-throughput screening (HTS) strategies for libraries based on the N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide scaffold. This structural motif is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for targets ranging from N-myristoyltransferases (NMT) and Kinases to Carbonic Anhydrases (when de-alkylated) and agrochemical ALS inhibitors .

Executive Summary & Scientific Rationale

The pyrazole-3-sulfonamide core is a versatile template in drug discovery. While primary sulfonamides (


) are classic zinc-binding groups (e.g., for Carbonic Anhydrase), the N-ethyl substituted variant  (secondary sulfonamide) represents a distinct chemical space.

Why Screen This Scaffold?

  • CNS Penetration: Capping the sulfonamide nitrogen (e.g., with an ethyl group) reduces the Polar Surface Area (PSA) and acidity, significantly improving Blood-Brain Barrier (BBB) permeability compared to primary sulfonamides (Reference 1).

  • Selectivity Tuning: The N-ethyl group eliminates promiscuous binding to zinc-metalloproteins (like hCA-II), forcing the molecule to rely on hydrophobic interactions and specific hydrogen bonding within the ATP-binding pocket of kinases or the peptide-binding groove of NMTs.

  • Synthetic Utility: This scaffold serves as a robust starting point for Fragment-Based Drug Discovery (FBDD) . The ethyl group can be replaced or expanded during hit-to-lead optimization to probe distinct sub-pockets.

Strategic HTS Workflow

The screening campaign is designed to identify inhibitors from a focused library containing the this compound motif. The workflow prioritizes Target Engagement and Physicochemical Validation .

HTS Triage Funnel (Graphviz Diagram)

HTS_Workflow Library Focused Library (Scaffold: Pyrazole-3-sulfonamide) PrimaryScreen Primary Screen (TR-FRET / 10 µM) Library->PrimaryScreen 10,000 cmpds Filter1 Filter: >50% Inhibition PrimaryScreen->Filter1 CounterScreen Counter Screen (Redox/Aggregator Assay) Filter1->CounterScreen Hits only DoseResponse Dose Response (IC50) (10-pt titration) CounterScreen->DoseResponse Non-promiscuous HitValidation Hit Validation (Biophysical: SPR/MST) DoseResponse->HitValidation Validated Potency

Figure 1: The HTS Triage Funnel. A systematic reduction of library compounds to validated hits, filtering for false positives (aggregators/redox cyclers) early in the process.

Protocol: TR-FRET Enzymatic Assay

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay optimized for screening this scaffold against a representative kinase target. The N-ethyl sulfonamide moiety often binds in the hinge region or the hydrophobic back pocket.

Materials & Reagents
ComponentSpecificationStorage
Test Compound This compound derivative-20°C (10 mM DMSO)
Assay Buffer 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-354°C
Tracer AlexaFluor® 647-labeled ATP-competitive tracer-20°C (Protect from light)
Antibody Europium (Eu)-labeled anti-GST antibody-20°C
Target Protein Recombinant Kinase (GST-tagged)-80°C
Plate 384-well Low Volume White ProxiPlate (PerkinElmer)RT
Step-by-Step Methodology
Phase 1: Compound Preparation (Acoustic Dispensing)

Objective: precise delivery of the hydrophobic scaffold without precipitation.

  • Source Plate: Load 10 mM compound stocks in 100% DMSO into an Echo® Qualified Source Plate.

  • Dispense: Transfer 20 nL of compound into the destination 384-well assay plate to achieve a final screening concentration of 10 µM (assuming 20 µL final assay volume).

  • Controls:

    • High Control (HPE): 20 nL of 10 mM Staurosporine (or known inhibitor).

    • Low Control (ZPE): 20 nL of 100% DMSO.

  • Centrifuge: Spin plates at 1000 rpm for 1 min to ensure compound settles.

Phase 2: Enzymatic Reaction Setup

Objective: Establish equilibrium binding.

  • Enzyme Mix: Dilute the GST-Kinase to 2x final concentration (e.g., 5 nM) in Assay Buffer.

  • Dispense Enzyme: Add 10 µL of Enzyme Mix to all wells using a Multidrop™ Combi.

  • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration. Critical: Pyrazole sulfonamides can be slow-binding; this step prevents kinetic lag artifacts.

  • Detection Mix: Prepare a solution containing 4 nM Eu-Antibody and 100 nM Tracer in Assay Buffer.

  • Dispense Detection: Add 10 µL of Detection Mix to all wells.

  • Incubation 2: Incubate for 60 minutes at RT (protected from light).

Phase 3: Data Acquisition & Analysis
  • Read: Measure fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission 1 (Donor): 615 nm (Europium).

    • Emission 2 (Acceptor): 665 nm (AlexaFluor).

  • Calculation: Calculate the TR-FRET Ratio:

    
    
    
  • Normalization:

    
    
    

Mechanism of Action & SAR Logic

Understanding the binding mode is crucial for interpreting HTS data from this scaffold. The this compound acts as a distinct pharmacophore compared to its primary sulfonamide counterparts.

Scaffold Interaction Diagram (Graphviz)

SAR_Logic Core Pyrazole Ring (Scaffold Core) N1_Me N1-Methyl Group (Steric Control) Core->N1_Me Positions C3_Sulf C3-Sulfonamide (H-Bond Acceptor) Core->C3_Sulf Orients N_Ethyl N-Ethyl Cap (Hydrophobic/BBB) C3_Sulf->N_Ethyl Caps HBond Backbone NH (H-Bond Donor) C3_Sulf->HBond H-Bonding Pocket Hydrophobic Pocket (Target Protein) N_Ethyl->Pocket Van der Waals Note Key Insight: N-Ethyl prevents Zn2+ binding (Selectivity vs CA-II) N_Ethyl->Note

Figure 2: Structure-Activity Relationship (SAR) Logic. The N-ethyl cap shifts the molecule from a metal-binder (primary sulfonamide) to a hydrophobic pocket binder, enhancing selectivity and CNS properties.

Data Analysis & Quality Control

Acceptance Criteria

For a valid HTS run using this scaffold, the following metrics must be met:

  • Z-Prime (Z'): > 0.5 (Indicates excellent separation between signal and background).

  • Signal-to-Background (S/B): > 3.0.

  • DMSO Tolerance: The assay must tolerate up to 1% DMSO, as sulfonamides can have limited aqueous solubility.

Troubleshooting Common Issues
IssueProbable CauseCorrective Action
High Fluorescence Background Compound AggregationAdd 0.01% Triton X-100 or Brij-35 to the buffer.
Low Signal Stability Europium Chelate DegradationAvoid phosphate buffers; use HEPES or Tris.
"Flat" Dose Response Solubility Limit ReachedVerify compound solubility; the N-ethyl group increases lipophilicity (

), potentially causing precipitation >50 µM.

References

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors. Source: Journal of Medicinal Chemistry (ACS). Context: Describes the SAR of pyrazole sulfonamides, specifically how capping the sulfonamide (e.g., N-ethyl) improves CNS penetration and selectivity. Link:[Link]

  • Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives. Source: ACS Omega. Context: Details the synthesis and biological evaluation of sulfonamide-pyrazole hybrids, providing protocols for handling these scaffolds in biological assays. Link:[Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide Synthesis. Source: MDPI Molbank. Context: Offers a verified synthetic procedure for sulfonamidation of pyrazoles, relevant for expanding the library around the N-ethyl scaffold. Link:[Link]

Dosing and Administration of Pyrazole Compounds in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and analgesic agents.[1][2][3][4] Prominent examples include Celecoxib, a selective COX-2 inhibitor, and Ruxolitinib, a kinase inhibitor used in cancer therapy.[4][5] The successful preclinical evaluation of these potent compounds in animal models is fundamentally dependent on appropriate dosing and administration, which ensures consistent exposure, minimizes variability, and ultimately generates reliable and translatable data.

However, many novel pyrazole-based compounds present a significant challenge to researchers: poor aqueous solubility.[6] This intrinsic property complicates the preparation of stable, homogenous, and bioavailable formulations suitable for in vivo studies. This guide provides a comprehensive overview of formulation strategies, administration routes, and detailed protocols tailored for the effective delivery of pyrazole compounds in common animal models, particularly rodents.

Part 1: Pre-Administration & Formulation Development

The journey from a promising pyrazole compound on the bench to a candidate in an animal model begins with a robust formulation. The primary goal is to create a delivery vehicle that ensures the compound remains stable and bioavailable for the duration of the study. All substances administered parenterally (outside the gastrointestinal tract) must be sterile, isotonic, and near a physiologic pH (6.8-7.2) to avoid irritation and adverse effects.[7][8]

The Challenge of Solubility

The pyrazole ring, while crucial for pharmacological activity, often contributes to the lipophilicity and low water solubility of the molecule.[1] Direct administration of a poorly soluble compound can lead to precipitation at the injection site, erratic absorption, and low systemic exposure, confounding experimental results. Therefore, selecting an appropriate vehicle is a critical first step.

Formulation Strategies for Poorly Soluble Pyrazoles

A multi-tiered approach is often necessary to formulate pyrazole compounds. This typically involves using co-solvents, surfactants, or suspending agents. The choice of vehicle depends on the administration route, the required dose, and the compound's specific physicochemical properties.

Table 1: Common Vehicles for Pyrazole Compound Formulation

Vehicle ComponentClassCommon ConcentrationSuitability & Considerations
Carboxymethylcellulose (CMC) Sodium Suspending Agent0.5% - 1.0% (w/v) in saline/waterOral (PO): Gold standard for suspensions. Helps maintain uniform particle distribution.[9]
Tween® 80 (Polysorbate 80) Surfactant / Emulsifier0.5% - 10% (v/v)PO, IP, IV: Improves wettability of drug particles. Often used with CMC or other agents.
Polyethylene Glycol (PEG) 300/400 Co-solvent10% - 60% (v/v)PO, SC, IP, IV: Good solubilizing power for many organic molecules. Can cause hemolysis at high concentrations for IV.
Dimethyl Sulfoxide (DMSO) Co-solvent<10% (v/v) for in vivoIP, SC, IV: Excellent solubilizing agent but can have intrinsic biological activity and toxicity. Use at the lowest effective concentration.
Corn Oil / Sesame Oil Oily VehicleUp to 100%PO, SC, IM: Suitable for highly lipophilic compounds. Slower absorption profile.
Protocol 1: Preparation of a Suspension for Oral Gavage (PO)

This protocol describes the preparation of a common vehicle system for oral administration of a hydrophobic pyrazole compound.

Materials:

  • Pyrazole compound

  • 0.5% (w/v) Sodium Carboxymethylcellulose (low viscosity) in sterile water or saline

  • 0.1% - 1% (v/v) Tween® 80 (optional, as a wetting agent)

  • Mortar and pestle or homogenizer

  • Sterile containers

Procedure:

  • Weigh: Accurately weigh the required amount of the pyrazole compound.

  • Triturate: Place the powder in a mortar. If using Tween® 80, add a small volume to the powder and triturate to create a uniform paste. This step "wets" the hydrophobic powder, preventing clumping.[9]

  • Add Vehicle: Gradually add the 0.5% CMC solution to the paste while continuously triturating or mixing to ensure a homogenous suspension.

  • Volume Adjustment: Transfer the suspension to a graduated cylinder or volumetric flask and adjust to the final volume with the CMC solution.

  • Storage: Store in a sterile, sealed container.[10] Suspensions should be made fresh whenever possible and vortexed thoroughly before each administration to ensure uniform dosing.

Diagram 1: Workflow for Formulation Selection

A decision-making workflow for selecting an appropriate formulation strategy for a novel pyrazole compound.

G cluster_0 Formulation Development Workflow start Start: Characterize Compound solubility Assess Aqueous Solubility (pH 7.4) start->solubility soluble Soluble (>1 mg/mL) solubility->soluble Yes insoluble Poorly Soluble (<1 mg/mL) solubility->insoluble No route Select Intended Route of Administration soluble->route insoluble->route po Oral (PO) route->po PO parenteral Parenteral (IP, IV, SC) route->parenteral IV/IP/SC suspension Formulate as Suspension (e.g., 0.5% CMC) po->suspension cosolvent Test Co-solvent Systems (PEG, DMSO, etc.) parenteral->cosolvent end Final Formulation Ready for Dosing suspension->end cosolvent->end

Part 2: Routes of Administration in Animal Models

The choice of administration route is critical and depends on the study's objective, the desired speed of onset, and the compound's pharmacokinetic profile.[11] The rate of absorption generally follows the order: Intravenous (IV) > Intraperitoneal (IP) > Intramuscular (IM) > Subcutaneous (SC) > Oral (PO).[12]

Table 2: Comparison of Common Administration Routes in Rodent Models

RouteDescriptionAbsorption RateKey AdvantagesKey Disadvantages
Oral (PO) Administration into the GI tract, typically via gavage.[13]Slow, variableNon-invasive for repeated dosing; mimics clinical route for oral drugs.Subject to first-pass metabolism; variable bioavailability.[14]
Intravenous (IV) Direct injection into a vein (e.g., tail vein in rodents).Immediate100% bioavailability; precise dose delivery; rapid onset.[14]Requires technical skill; stressful for the animal; not ideal for suspensions.
Intraperitoneal (IP) Injection into the abdominal cavity.[7]RapidLarge surface area for absorption; easier than IV; can use larger volumes.Risk of injecting into organs (bladder, intestine); can cause peritonitis.[7][15]
Subcutaneous (SC) Injection into the space between the skin and muscle.[13]Slow, sustainedSimple procedure; suitable for suspensions and depot formulations.Slower onset; absorption can be variable; limited volume.[16]
Dose Volumes

Administering excessive volumes can cause pain, distress, and altered physiological parameters, potentially affecting compound absorption.[17] It is crucial to adhere to established guidelines for maximum administration volumes, which are based on the animal's body weight.

Table 3: Recommended Maximum Dosing Volumes in Rodents

SpeciesRouteAcceptable Volume (mL/kg) Absolute Maximum (mL/kg)
Mouse Oral (PO)1020
Subcutaneous (SC)5-1020
Intraperitoneal (IP)5-1020
Intravenous (IV)525
Intramuscular (IM)0.05 (per site)0.1 (per site)
Rat Oral (PO)1020
Subcutaneous (SC)5-1010
Intraperitoneal (IP)5-1020
Intravenous (IV)520
Intramuscular (IM)0.1 (per site)0.2 (per site)

Source: Adapted from Washington State University IACUC Guidelines.[17] Always consult your institution's specific IACUC guidelines.

Diagram 2: Decision Tree for Route of Administration

A guide for selecting the optimal administration route based on experimental goals.

G cluster_1 Route Selection Logic goal Primary Experimental Goal? pk Pharmacokinetics (PK) / Max Exposure goal->pk efficacy Efficacy / Chronic Dosing goal->efficacy local Local / Depot Effect goal->local iv Choose IV: 100% Bioavailability pk->iv oral_check Is Compound Orally Bioavailable? efficacy->oral_check sc_route Choose SC: Sustained Release local->sc_route po_route Choose Oral (PO): Clinically Relevant oral_check->po_route Yes ip_route Choose IP: Systemic, Bypasses Gut oral_check->ip_route No/Unknown

Part 3: Dosing Regimen & Case Study

Dose Calculation

The dose is typically expressed in milligrams of compound per kilogram of animal body weight (mg/kg). The final volume to be administered is calculated based on the concentration of the formulation.

Formula: Injection Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)[18]

Case Study: Celecoxib in Rodent Inflammation Models

Celecoxib is a widely studied pyrazole-based COX-2 inhibitor. Its use in animal models provides a practical example of dosing and administration for this class of compounds.

Table 4: Example Dosing of Celecoxib in Rat Models

Study TypeSpeciesRouteDose (mg/kg)Vehicle / NotesSource
Inflammatory PainRatSubcutaneous (SC)Divided doses, twice dailyNot specified[19]
Smoke-induced EmphysemaRatOral (PO)Not specifiedOral administration[20]
Seizure SusceptibilityRatIntraperitoneal (IP)10 mg/kgNot specified[21]
Carrageenan-induced EdemaRatOral (PO)20 mg/kg (standard drug)1% Tween-80 solution[22]

Part 4: Step-by-Step Administration Protocols

All personnel must be thoroughly trained and all procedures must be approved by the Institutional Animal Care & Use Committee (IACUC).[7][8] Use a new, sterile needle and syringe for each animal to prevent cross-contamination and infection.[13]

Protocol 2: Oral Gavage (PO) in Mice/Rats
  • Restraint: Properly restrain the animal to prevent movement and ensure the head and body are in a straight line.

  • Gavage Needle: Use a flexible or rigid gavage needle with a ball tip to prevent esophageal injury. Measure the needle from the tip of the animal's nose to the last rib to estimate the correct insertion depth.

  • Insertion: Gently insert the needle into the mouth, passing it along the side of the tongue. Advance the needle into the esophagus. There should be no resistance.

  • Administration: Once the needle is in place, slowly administer the compound suspension.[13]

  • Withdrawal: Gently remove the needle and return the animal to its cage. Monitor for any signs of distress.

Protocol 3: Intraperitoneal (IP) Injection in Mice/Rats
  • Restraint: Restrain the animal in a supine position, tilting the head downwards to move the abdominal organs away from the injection site.

  • Site Selection: Target one of the lower abdominal quadrants, avoiding the midline to prevent injection into the bladder or cecum.[7]

  • Injection: Insert a 25-27 gauge needle at a shallow angle (approx. 30 degrees).

  • Aspirate: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (no blood) or an organ (no colored fluid).[7]

  • Administer: Inject the substance smoothly and withdraw the needle. Alternate between left and right quadrants for repeated dosing.[7]

Protocol 4: Subcutaneous (SC) Injection in Mice/Rats
  • Restraint: Grasp the loose skin over the scruff of the neck or the flank region.

  • Tent Skin: Lift the skin to create a "tent."

  • Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.

  • Aspirate: Gently aspirate to ensure a vessel has not been punctured.

  • Administer: Inject the substance, which will form a small bleb under the skin. Withdraw the needle and gently massage the area to aid dispersal.

Part 5: Pharmacokinetic Considerations

Understanding the pharmacokinetic (PK) profile—how a compound is absorbed, distributed, metabolized, and excreted—is crucial for interpreting efficacy data.[23][24] Many pyrazole compounds exhibit rapid plasma clearance and low oral bioavailability.[23] This means the compound may be cleared from the body before it has a chance to exert its therapeutic effect, necessitating frequent dosing or formulation strategies that provide sustained exposure.[23][24] Techniques like cassette dosing (administering several compounds simultaneously to a single animal) can be used for higher throughput screening of PK properties during lead optimization.[24]

Conclusion

The successful in vivo evaluation of novel pyrazole compounds hinges on meticulous attention to formulation, administration route, and dosing volume. The inherent poor aqueous solubility of many pyrazoles necessitates the use of carefully designed vehicles to ensure adequate bioavailability. By following established guidelines and protocols, researchers can minimize experimental variability, uphold animal welfare standards, and generate high-quality, reproducible data essential for advancing drug development.

References

  • Substance Administration - Use of Drugs and Chemicals in Laboratory Animals (Guideline). The University of Iowa.
  • Formulation of Pyrazole Compounds for In Vivo Studies: Applic
  • Guidelines on Administration of Substances to Labor
  • Guideline #10: Drug and Chemical Administration. Washington State University Institutional Animal Care and Use Committee.
  • IG035: Guideline on Administration of Substances to Laboratory Animals.
  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University.
  • Workman, P., et al. (2006). Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors. Molecular Cancer Therapeutics.
  • Preclinical pharmacokinetics and metabolism of a novel diaryl pyrazole resorcinol series of heat shock protein 90 inhibitors.
  • Poveda, R., et al. (2010).
  • Chuang, H. C., et al. Anti-inflammatory effects of celecoxib in rat lungs with smoke-induced emphysema. American Journal of Physiology-Lung Cellular and Molecular Physiology.
  • Routes of Administr
  • Ferreira-Gomes, J., et al. (2018). Celecoxib dose-dependently improves pain and inflammation on day 1 of MIA-induced model of OA.
  • Optimizing Pyrazinobutazone Dosage in Rodent Models. BenchChem.
  • Zhang, M., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.
  • Effect of Celecoxib Administration on the Skin of 40-Week-Old Mice. (2022). Biological & Pharmaceutical Bulletin.
  • Shehata, M., et al. (2021).
  • Routes and Volumes of Administr
  • routes of administration in laboratory r
  • Gomaa, A. M., et al. (2018).
  • Gomaa, A. M., et al. (2018).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025). PRISYS Biotech.
  • Patel, R., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research.
  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. (2011). Journal of Pharmacy Research.
  • Richter, H., et al. (2010). Subcutaneous administration of biotherapeutics: current experience in animal models. Journal of Pharmaceutical Sciences.
  • Animal Dosing Guidelines. MedchemExpress.com.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). European Journal of Medicinal Chemistry.
  • IACUC Routes of Administration Guidelines. University of Minnesota.
  • Current status of pyrazole and its biological activities. (2014). PMC.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). PubMed.
  • Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. (2011). PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: Pyrazole-Based Sulfonamide Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers dealing with the physicochemical limitations of pyrazole-based sulfonamides. It prioritizes actionable troubleshooting, mechanistic understanding, and self-validating protocols.

Status: Active | Tier: Level 3 Engineering | Topic: Solubility Optimization

System Diagnostics: Why is my compound insoluble?

Pyrazole-based sulfonamides (e.g., Celecoxib, Valdecoxib derivatives) typically suffer from "Brick Dust" syndrome rather than just being "Grease Balls."

  • The "Brick Dust" Factor: These molecules are often planar and symmetrical, leading to high Crystal Lattice Energy (

    
    ). The intermolecular hydrogen bonding network between the sulfonamide protons and the pyrazole nitrogens creates a tightly packed crystal that water cannot penetrate.
    
  • The pKa Trap:

    • Sulfonamide (-SO

      
      NH
      
      
      
      ):
      Weakly acidic (
      
      
      ).
    • Pyrazole Nitrogen: Very weakly basic (

      
      ).
      
    • Consequence: You cannot easily form stable acid salts (e.g., HCl) because the protonated pyrazole is prone to hydrolysis and disproportionation. Conversely, base salts (Na

      
      ) require high pH to form, which may be physiologically incompatible unless engineered correctly.
      

Decision Matrix: Workflow Visualization

Before choosing a protocol, execute the following decision logic to determine the correct intervention path.

Solubility_Workflow Start Compound Analysis: LogP > 3 & MP > 150°C? BrickDust Diagnosis: 'Brick Dust' (High Lattice Energy) Start->BrickDust Yes Grease Diagnosis: 'Grease Ball' (Lipophilic Only) Start->Grease No (Low MP) Mod_Chem Strategy A: Chemical Modification BrickDust->Mod_Chem Early Discovery Mod_Form Strategy B: Formulation Engineering BrickDust->Mod_Form Late Stage/Dev Prodrug N-Acyl Sulfonamide Prodrug (Lowers pKa to ~5, enables Na+ salt) Mod_Chem->Prodrug Need IV/Rapid Onset Sp3 Increase sp3 Fraction (Disrupt Planarity) Mod_Chem->Sp3 Need Oral Bioavailability ASD Amorphous Solid Dispersion (PVP/HPMC-AS) Mod_Form->ASD pKa > 11 or Salt unstable Salt Salt Screening (Target Sulfonamide Acidity) Mod_Form->Salt pKa < 10?

Figure 1: Decision logic for selecting solubility enhancement strategies based on development stage and physicochemical properties.

Module A: Chemical Modification (The "Parecoxib" Protocol)

Issue: The compound is potent but practically insoluble in water, preventing IV formulation or rapid oral absorption. Solution: Synthesize an N-acyl sulfonamide prodrug .

The Mechanism

Standard sulfonamides have a


. By acylating the sulfonamide nitrogen (e.g., with propionic anhydride), you create an N-acyl sulfonamide. This electron-withdrawing carbonyl group stabilizes the negative charge on the nitrogen, drastically lowering the 

to

.
  • Result: The compound becomes water-soluble at physiological pH (7.[1]4) as a salt, but rapidly hydrolyzes back to the active parent drug in vivo via esterases.

Protocol: Synthesis of N-Propionyl Sulfonamide Prodrugs
  • Reactants: Parent Pyrazole Sulfonamide (1 eq), Propionic Anhydride (1.2 eq), H

    
    SO
    
    
    
    (catalytic).
  • Solvent: Reflux in Acetone or THF.

  • Workup:

    • Cool reaction mixture.[2]

    • The N-acyl derivative often precipitates or can be recrystallized from EtOH/Water.

  • Salt Formation (Critical Step):

    • Dissolve the isolated N-acyl sulfonamide in EtOH.

    • Add 1.0 eq of NaOH (aq).

    • Lyophilize to obtain the highly soluble Sodium Salt.

Validation:

  • Check solubility in pH 7.4 buffer. It should exceed >50 mg/mL (compared to <0.01 mg/mL for parent).

  • Reference: Talley, J. J., et al. (2000). J. Med. Chem. (Describing Parecoxib/Valdecoxib logic).

Module B: Solid State Engineering (Salt Screening)

Issue: "I tried making an HCl salt, but it turned into a paste/oil or disproportionated." Root Cause: The pyrazole nitrogen is too weakly basic (


). The salt dissociates in the presence of even trace moisture, leaving you with acidic surface water and precipitated free base.
The Fix: Target the Sulfonamide Acidity

Instead of acid salts, target the sulfonamide proton with strong counter-bases.

Recommended Counter-ions:

Counter-ion Type Rationale Warning

| Sodium (Na


)  | Inorganic Base | High MP, stable if 

difference > 2. | Hygroscopicity can be an issue. | | Potassium (K

)
| Inorganic Base | Often less hygroscopic than Na. | Risk of slower dissolution rate. | | Tromethamine | Organic Amine | Good for buffering micro-environment. | Large counter-ion, lowers lattice energy. | | Choline | Organic Quaternary | Excellent for "grease balls." | Can form oils/liquids (Ionic Liquids). |
Protocol: The "Golden Rule" Salt Screen
  • Slurry Method: Suspend 50 mg of parent drug in 0.5 mL solvent (Isopropanol or Acetone/Water 95:5).

  • Addition: Add 1.05 equivalents of base (e.g., NaOH in MeOH).

  • Temperature Cycle: Cycle between 5°C and 40°C for 24 hours to promote crystallization.

  • Filtration: Isolate solids and dry under vacuum.

  • The "Disproportionation Test" (Self-Validation):

    • Place 10 mg of the salt in 1 mL of water.

    • Measure pH immediately.

    • Measure pH after 1 hour.

    • Pass: pH remains stable.

    • Fail: pH drops (indicating salt hydrolysis) or precipitate forms.

Module C: Formulation (Amorphous Solid Dispersions - ASD)

Issue: "My salts are unstable, and the prodrug failed metabolic stability." Solution: Trap the molecule in a high-energy amorphous state using a polymer matrix.

Recommended Polymers for Pyrazoles
  • PVP-VA64 (Kollidon VA64): Excellent for hydrogen bonding with the sulfonamide group.

  • HPMC-AS (Hypromellose Acetate Succinate): Prevents recrystallization and maintains supersaturation in the GI tract.

Troubleshooting ASD Failures

Q: The ASD recrystallized after 1 week.

  • A: Your drug loading is too high, or the

    
     (Glass Transition Temperature) of the mix is too low.
    
  • Fix: Keep drug load < 30%. Add a

    
     enhancer like PVP K90. Ensure storage is desiccated (moisture lowers 
    
    
    
    ).

Q: It dissolves fast but then precipitates in the dissolution vessel.

  • A: This is the "Spring and Parachute" failure. The drug dissolves (Spring) but the polymer fails to inhibit nucleation (Parachute failure).

  • Fix: Switch to HPMC-AS (L or M grade). The succinate groups provide specific interactions that inhibit crystal nucleation of sulfonamides.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO to improve solubility for animal studies? A: Avoid if possible. While DMSO dissolves the compound, it precipitates immediately upon contact with aqueous blood/fluids ("crashing out"), causing embolism or local toxicity.

  • Better Alternative: Use a co-solvent system: PEG400 (40%) / Ethanol (10%) / Water (50%) . If that fails, use 10-20% HP-

    
    -Cyclodextrin.
    

Q: Why does my kinetic solubility assay give different results than my thermodynamic assay? A:

  • Kinetic (DMSO spike): Measures the metastable solubility. It usually overestimates solubility because the crystal lattice hasn't formed yet.

  • Thermodynamic (Solid powder): Measures the energy required to break the crystal lattice. For pyrazole sulfonamides, thermodynamic solubility is often 100x lower than kinetic. Trust the thermodynamic value for formulation development.

Q: How do I remove the "Brick Dust" character chemically? A: Introduce asymmetry .

  • Tactic: Add a methyl group to the pyrazole ring or the phenyl ring ortho to the sulfonamide. This "grease" actually disrupts the crystal packing, lowering the melting point and increasing solubility (The "Carnelley’s Rule" application).

References

  • Talley, J. J., et al. (2000). "4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry.

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews.

  • FDA Access Data. (2002). "Parecoxib Sodium (Dynastat) Scientific Discussion."

  • Brough, C., & Williams, R. O. (2013). "Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery." International Journal of Pharmaceutics.

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship & Optimization of Pyrazole Sulfonamide Analogues

[1]

Executive Summary

This guide provides a technical analysis of pyrazole sulfonamide analogues, a privileged scaffold in medicinal chemistry most notably associated with selective COX-2 inhibition (e.g., Celecoxib) and emerging kinase-targeted oncology therapies. Unlike generic reviews, this document focuses on the causal structure-activity relationships (SAR) that drive potency and selectivity, offering direct comparative data against furanones (Rofecoxib) and traditional NSAIDs.

Part 1: The Scaffold & Mechanistic Basis

The pyrazole sulfonamide pharmacophore is designed to exploit the subtle structural differences between the constitutive COX-1 and the inducible COX-2 isoforms.[1]

The Selectivity Mechanism

The defining feature of the COX-2 active site is a secondary "side pocket" created by the substitution of Isoleucine (in COX-1) with Valine (in COX-2) at position 523.[1] This conformational change opens a hydrophilic niche accessible only to specific moieties.

  • The Anchor: The sulfonamide (

    
    ) group serves as the primary anchor, forming hydrogen bonds with Arg120  and Tyr355  at the constriction of the channel.[1]
    
  • The Wedge: The pyrazole ring acts as a rigid spacer, orienting the substituents to occupy the hydrophobic channel.

  • The Selectivity Filter: A bulky substituent (typically a phenyl ring) at the C5 position prevents entry into the narrower COX-1 channel but fits snugly into the COX-2 side pocket.[1]

Visualizing the Pharmacophore

The following diagram maps the critical interactions required for high-affinity binding.

PharmacophoreCorePyrazole Core(Rigid Scaffold)N1N1-Aryl Sulfonamide(The Anchor)Core->N1PositionsC3C3-Substituent(Lipophilic/Metabolic)Core->C3PositionsC5C5-Aryl Group(Selectivity Filter)Core->C5PositionsArg120Arg120 / Tyr355(H-Bond Acceptor)N1->Arg120H-BondingMetabolismCYP450(Metabolic Stability)C3->MetabolismPrevents OxidationPocketCOX-2 Side Pocket(Val523 Gating)C5->PocketSteric Fit

Caption: Interaction map showing how specific regions of the pyrazole scaffold target distinct residues within the COX-2 active site.

Part 2: Structure-Activity Relationship (SAR) Deep Dive[1]

The N1-Sulfonamide Moiety (The "Warhead")

The presence of a para-sulfamoyl phenyl group at the N1 position is non-negotiable for COX-2 selectivity in this class.[1]

  • Observation: Replacing

    
     with 
    
    
    (methyl sulfone) retains COX-2 selectivity but often reduces oral bioavailability due to altered solubility profiles.[1]
  • Optimization: The sulfonamide nitrogen is unsubstituted in Celecoxib. Alkylation of this nitrogen generally abolishes affinity because it disrupts the H-bond network with Arg120 [1].[1]

The C3-Substituent (Electronic & Metabolic Tuning)

This position dictates the electronic environment of the pyrazole ring and influences metabolic half-life.[1]

  • Trifluoromethyl (

    
    ):  Used in Celecoxib.[1] The strong electron-withdrawing nature decreases the electron density of the pyrazole, but more importantly, it blocks metabolic hydroxylation that would occur on a methyl group.
    
  • Methyl (

    
    ):  Found in early analogues.[1] While potent, these are rapidly metabolized by CYP2C9 to the carboxylic acid (via the alcohol), leading to short half-lives.
    
  • Difluoromethyl (

    
    ):  A bioisostere that offers a compromise between lipophilicity and metabolic stability.[1]
    
The C5-Aryl Group (Steric Selectivity)

This is the "selectivity switch."[1]

  • Requirement: A phenyl ring (or substituted phenyl) is essential.[1]

  • Steric Bulk: Substitution at the 4-position of this phenyl ring (e.g., Methyl, Methoxy, Halo) can enhance potency but must be balanced against the size of the hydrophobic channel. Too much bulk clashes with the channel walls; too little reduces van der Waals interactions.

Part 3: Comparative Performance Analysis

To validate the efficacy of pyrazole sulfonamides, we compare Celecoxib (the archetype) against Rofecoxib (a furanone derivative) and Diclofenac (a traditional NSAID).[1]

Experimental Data: IC50 & Selectivity Profiles
Compound ClassRepresentative DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Note
Pyrazole Sulfonamide Celecoxib ~15.00.04 - 0.08 ~375Balanced profile; lower CV risk than furanones [2].[1]
Furanone Rofecoxib>50.00.53>1000Highly selective but withdrawn due to thrombotic events.
Phenylacetic Acid Diclofenac9.93.0~3.3"Preferential" COX-2 inhibitor; significant GI/CV risk.[1]
Indole Acetic Acid Indomethacin0.020.600.03Non-selective; high GI toxicity (Positive Control).[1]

Table Data Sources: Aggregated from Penning et al. [1] and comparative assays [3]. Note: Absolute IC50 values vary by assay conditions (whole blood vs. recombinant enzyme).

Interpretation: While Rofecoxib demonstrates higher absolute selectivity, the pyrazole sulfonamide class (Celecoxib) offers a safer therapeutic window.[2] The extreme selectivity of furanones suppresses prostacyclin (


Part 4: Experimental Protocols

Synthesis Workflow: 1,3-Dipolar Condensation

The most robust route for synthesizing pyrazole sulfonamides is the condensation of a 1,3-dicarbonyl equivalent with a hydrazine hydrochloride.

Protocol:

  • Reagents: 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (Chalcone equivalent) + 4-sulfonamidophenylhydrazine hydrochloride.[1]

  • Solvent: Ethanol (absolute).[1]

  • Catalyst: Catalytic HCl or reflux in neutral conditions.

SynthesisDiketone1,3-Diketone(Building Block A)RefluxReflux in EtOH(70-90°C, 4-6h)Diketone->RefluxHydrazine4-Sulfonamidophenylhydrazine (Block B)Hydrazine->RefluxCyclizationCyclization &DehydrationReflux->Cyclization- H2OProductPyrazole Sulfonamide(Final Product)Cyclization->ProductRecrystallization

Caption: Standard condensation synthesis route yielding regio-selective pyrazole sulfonamides.[1]

Validation Assay: COX-1/COX-2 Inhibition Screen

To ensure data integrity, the following self-validating protocol is recommended:

  • Enzyme Source: Use human recombinant COX-2 and ovine/human COX-1.[1][3]

  • Substrate: Arachidonic acid (10 µM).

  • Detection: Measure

    
     production via ELISA or Oxygen uptake.
    
  • Controls (Critical):

    • Negative Control:[1] DMSO vehicle (0% inhibition).[1]

    • Positive Control:[1] Indomethacin (10 µM) must show >95% inhibition of COX-1.[1]

    • Selectivity Control: SC-560 (specific COX-1 inhibitor) to verify isoform purity.[1]

Part 5: Emerging Applications (Kinase Inhibition)[1]

Beyond inflammation, the pyrazole sulfonamide scaffold is being repurposed for oncology. By modifying the C3 and C5 substituents to bulkier heterocycles (e.g., pyridine or benzimidazole), the scaffold can shift affinity from COX-2 to kinases such as CDK2/Cyclin E or VEGFR-2 .

  • Mechanism: The sulfonamide group mimics the phosphate-binding region of ATP, while the pyrazole ring occupies the adenine binding pocket [4].

  • Data: Recent analogues have shown IC50 values <0.2 µM against MCF-7 breast cancer lines, acting via tubulin polymerization inhibition [5].[4]

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib).[1] Journal of Medicinal Chemistry.

  • FitzGerald, G. A., et al. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2.[2][3][5][6][7][8] New England Journal of Medicine. [1]

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[1][2][5][6] The American Journal of Medicine.

  • Wang, J., et al. (2023).[4][9] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [1]

  • Gedawy, E. M., et al. (2020).[6] Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors. European Journal of Medicinal Chemistry.

Safety Operating Guide

Personal protective equipment for handling N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety & Handling Guide: N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide

Hazard Assessment and Rationale for Precaution

This compound belongs to the sulfonamide class of compounds, which are known to have biological activity. Structurally, it is a pyrazole derivative. Related compounds in these classes are documented to cause skin and eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Some are also harmful if swallowed.[1][3] Therefore, a conservative approach necessitates treating this compound with a high degree of caution, assuming it may exhibit similar hazardous properties. The primary routes of exposure to be controlled are inhalation, dermal contact, and ocular contact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory for all procedures involving this compound.

Summary of Recommended Personal Protective Equipment
PPE CategoryItemSpecification
Hand Protection GlovesNitrile gloves are the minimum requirement. Double-gloving is recommended for handling larger quantities or for prolonged procedures.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are required.[6][7]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory to protect against incidental skin contact.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7]

Step-by-Step PPE Protocols

Donning PPE: A Procedural Workflow
  • Preparation: Before entering the laboratory, ensure long hair is tied back and loose clothing or jewelry is secured.

  • Lab Coat: Put on a clean, long-sleeved laboratory coat and fasten all buttons.

  • Eye Protection: Don chemical splash goggles. Adjust the strap to ensure a snug fit.

  • Gloves: Wash and dry hands thoroughly. Don the first pair of nitrile gloves, ensuring they are pulled over the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing PPE: Preventing Contamination
  • Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off from the cuff, turning them inside out. If only one pair is worn, remove them in the same manner. Dispose of them in the designated hazardous waste container.[8]

  • Lab Coat: Unbutton the lab coat. Remove it by folding it inward on itself, avoiding contact with the potentially contaminated exterior. Hang it in the designated area or dispose of it if it is a single-use gown.

  • Eye Protection: Remove safety goggles by handling the strap, not the front.

  • Inner Gloves: If a second pair of gloves was worn, remove them now and dispose of them.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3]

Operational Plan: Safe Handling Procedures

Engineering Controls

All work with this compound, including weighing, preparing solutions, and running reactions, must be performed in a certified chemical fume hood.[6][7] This is the primary engineering control to minimize inhalation exposure. An emergency eyewash station and safety shower must be readily accessible.[6][9]

Weighing and Solution Preparation
  • Designate a specific area within the fume hood for weighing.

  • Use a disposable weigh boat to handle the solid.

  • Carefully add the solvent to the solid in the fume hood to avoid generating dust.

  • If any solid is spilled, decontaminate the area immediately following the spill cleanup protocol.

Disposal Plan

Waste Segregation and Collection

All waste contaminated with this compound is to be considered hazardous waste. This includes:

  • Contaminated gloves, weigh boats, and pipette tips.

  • Excess solid compound and any solutions.

  • Rinsate from cleaning contaminated glassware.

Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[8] The container should be made of a compatible material, such as high-density polyethylene (HDPE).

Disposal Pathway

Do not dispose of this compound or its waste down the drain.[10][11] All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Guide: PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Selection_Logic start Start: Handling This compound is_solid Is the compound a solid? start->is_solid is_solution Is the compound in solution? is_solid->is_solution No fume_hood Work in a certified chemical fume hood. is_solid->fume_hood Yes is_solution->fume_hood Yes lab_coat Wear a buttoned lab coat. fume_hood->lab_coat goggles Wear chemical splash goggles. lab_coat->goggles gloves Wear nitrile gloves (double-gloving recommended). goggles->gloves end Proceed with experiment gloves->end

Caption: Decision workflow for PPE selection.

References

  • Combi-Blocks, Inc. (2023, March 25).
  • Fisher Scientific. (2014, September 24). Safety Data Sheet for 1-Methyl-1H-pyrazole-3-sulfonyl chloride.
  • ChemicalBook.
  • Tokyo Chemical Industry. (2025, December 10). Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for 1-Methyl-1H-pyrazole-3-carboxylic acid.
  • BenchChem. Personal protective equipment for handling N-(2-iodophenyl)methanesulfonamide.
  • BenchChem. Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • Aaronchem. (2025, August 8). Safety Data Sheet for 1-Ethyl-1H-pyrazole-5-sulfonyl chloride.
  • CymitQuimica. (2024, December 19). Safety Data Sheet for 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • Thermo Fisher Scientific. (2025, September 22).
  • Fisher Scientific. (2025, December 18).
  • Cornell University.
  • MilliporeSigma. (2026, January 6).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.